molecular formula C9H17F3O2 B15162551 4-Butoxy-1,1,1-trifluoro-4-methoxybutane CAS No. 143529-20-8

4-Butoxy-1,1,1-trifluoro-4-methoxybutane

Cat. No.: B15162551
CAS No.: 143529-20-8
M. Wt: 214.22 g/mol
InChI Key: VVTWQKANDHOGEI-UHFFFAOYSA-N
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Description

4-Butoxy-1,1,1-trifluoro-4-methoxybutane: is an organic compound with the molecular formula C9H17F3O2 It is characterized by the presence of both butoxy and methoxy functional groups attached to a butane backbone, along with three fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane typically involves the reaction of 4-methoxy-1,1,1-trifluorobutane with butanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the isolation of the desired compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is used as an intermediate in organic synthesis

Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Butoxy-1,1,1-trifluoro-4-methoxybutane involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    4-Butoxy-1,1,1-trifluoro-3-buten-2-one: This compound has a similar structure but with a different functional group arrangement.

    4-Bromo-1,1,2-trifluoro-1-butene: Another fluorinated compound with different reactivity and applications.

Uniqueness: 4-Butoxy-1,1,1-trifluoro-4-methoxybutane is unique due to its combination of butoxy and methoxy groups along with trifluoromethyl substitution. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

143529-20-8

Molecular Formula

C9H17F3O2

Molecular Weight

214.22 g/mol

IUPAC Name

4-butoxy-1,1,1-trifluoro-4-methoxybutane

InChI

InChI=1S/C9H17F3O2/c1-3-4-7-14-8(13-2)5-6-9(10,11)12/h8H,3-7H2,1-2H3

InChI Key

VVTWQKANDHOGEI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CCC(F)(F)F)OC

Origin of Product

United States

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